molecular formula C11H12N2 B8733243 3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine CAS No. 65734-44-3

3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine

Cat. No.: B8733243
CAS No.: 65734-44-3
M. Wt: 172.23 g/mol
InChI Key: AKFCTIFANRXOLQ-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 3-position with a 1,5-dimethylpyrrole moiety. The pyrrole ring, with methyl groups at the 1- and 5-positions, introduces steric and electronic effects that influence the compound’s physicochemical and biological properties. This structure combines the π-electron-deficient pyridine core with the π-electron-rich pyrrole system, creating a unique electronic profile that may enhance interactions with biological targets, such as enzymes or receptors.

Properties

CAS No.

65734-44-3

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-(1,5-dimethylpyrrol-2-yl)pyridine

InChI

InChI=1S/C11H12N2/c1-9-5-6-11(13(9)2)10-4-3-7-12-8-10/h3-8H,1-2H3

InChI Key

AKFCTIFANRXOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine with structurally related pyridine derivatives from the provided evidence:

Compound Name Substituent on Pyridine Molecular Weight (g/mol) Key Properties/Biological Activity Source
This compound 1,5-Dimethylpyrrol-2-yl ~214.3 (calculated) Aromatic, potential π-π stacking N/A
3-(Piperidin-4-ylmethoxy)pyridine derivatives Piperidin-4-ylmethoxy ~300–350 LSD1 inhibitors (EC50: 280 nM), high selectivity (>160× vs. MAO-A/B)
2-Chloro-5-(4-substituted phenyl)pyridines 2-Chloro-5-(4-X-phenyl) 466–545 High melting points (268–287°C), IR/NMR-characterized

Key Observations

Substituent Effects on Bioactivity The piperidin-4-ylmethoxy group in ’s compounds confers potent LSD1 inhibition (EC50: 280 nM) due to its flexible, hydrogen-bond-capable structure, which likely interacts with the enzyme’s FAD-binding pocket . Chloro-phenyl substituents in ’s compounds contribute to high crystallinity (melting points >260°C) and electron-withdrawing effects, which could stabilize charge-transfer interactions in solid-state or receptor-binding contexts .

Physicochemical Properties

  • The piperidin-4-ylmethoxy derivatives exhibit moderate molecular weights (~300–350 g/mol), aligning with Lipinski’s Rule of Five for drug-likeness. The 1,5-dimethylpyrrole analog’s lower molecular weight (~214 g/mol) suggests favorable pharmacokinetic profiles.
  • ’s chloro-phenylpyridines display higher molecular weights (466–545 g/mol) and melting points, indicating strong intermolecular forces (e.g., halogen bonding, π-stacking) .

Synthetic Considerations

  • highlights the use of pyridine as a modular scaffold , enabling substitutions at the 3-position for activity optimization. Similarly, the target compound’s pyrrole group could be further functionalized to tune electronic or steric properties.
  • ’s synthetic routes (yields: 67–81%) emphasize the challenges of introducing bulky aryl groups, whereas the dimethylpyrrole substituent may simplify synthesis due to its compact structure .

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